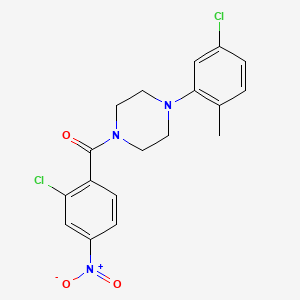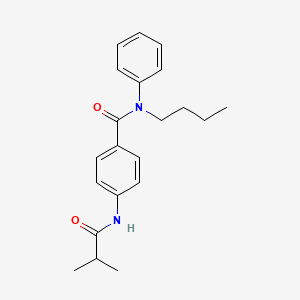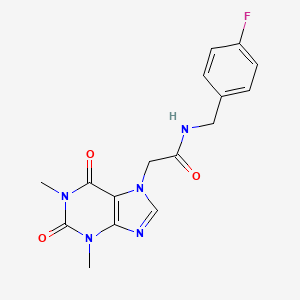
1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine, also known as CNB-001 or Fipexide, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it an interesting compound for further research.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the activation of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine can lead to neuroprotective effects and improved cognitive function.
Biochemical and physiological effects:
1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine can also decrease the levels of inflammatory cytokines, which can contribute to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine is its ability to cross the blood-brain barrier, which allows it to directly target the central nervous system. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use as an antidepressant and anxiolytic. Studies in animal models have shown promising results, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine and its effects on various cellular processes.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine has also been studied for its potential use as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-12-2-3-13(19)10-17(12)21-6-8-22(9-7-21)18(24)15-5-4-14(23(25)26)11-16(15)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCBNEBGRJIHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](2-chloro-4-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238791.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4238795.png)


![N-({[2-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4238805.png)
![4-{[(4-chlorophenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4238812.png)
![4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B4238824.png)



![2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4238844.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide](/img/structure/B4238881.png)